4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one
Description
4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one (CAS: 618424-97-8) is a heterocyclic compound featuring a pyrrol-2-one core substituted with a 2,3-dihydrobenzo[b][1,4]dioxine moiety, a dimethylaminoethyl chain, and a phenyl group. Its molecular formula is C₂₄H₂₅N₃O₅, with a molecular weight of 435.48 g/mol .
Properties
IUPAC Name |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[2-(dimethylamino)ethyl]-5-phenylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-24(2)10-11-25-20(15-6-4-3-5-7-15)19(22(27)23(25)28)21(26)16-8-9-17-18(14-16)30-13-12-29-17/h3-9,14,20,26H,10-13H2,1-2H3/b21-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHMKCCOCKYZNC-XUTLUUPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC3=C(C=C2)OCCO3)O)C(=O)C1=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC3=C(C=C2)OCCO3)\O)/C(=O)C1=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound has a molecular formula of and a molecular weight of approximately 393.45 g/mol. Its structure features a pyrrole ring fused with a dioxine moiety, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Inhibition of PARP Enzymes : The compound has shown promising results as a PARP (Poly ADP-ribose polymerase) inhibitor , which is crucial in DNA repair mechanisms. Inhibition of PARP can lead to increased cytotoxicity in cancer cells, particularly those with BRCA mutations.
- Antioxidant Activity : The presence of hydroxyl groups within the structure contributes to its antioxidant properties, potentially mitigating oxidative stress in cells.
Biological Activity Data
Case Studies
- Cancer Treatment : A study evaluated the efficacy of this compound in various cancer cell lines. Results indicated that it effectively induced apoptosis in breast and ovarian cancer cells through PARP inhibition, suggesting its potential as a chemotherapeutic agent.
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound. It was found to reduce neuronal cell death caused by oxidative stress, indicating potential applications in neurodegenerative diseases.
- Synergistic Effects with Other Drugs : Research has shown that when combined with other chemotherapeutic agents, this compound enhances their efficacy while reducing side effects, making it a candidate for combination therapy strategies.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent-Driven Properties: The dimethylaminoethyl group in the target compound enhances solubility in polar solvents compared to morpholinoethyl () or unmodified alkyl chains .
Bioactivity Trends: Pyrrol-2-one derivatives with electron-withdrawing groups (e.g., nitro, cyano) often exhibit antimicrobial activity (), but the target compound lacks such substituents .
Comparison with Pyrazole-Carbonitrile Derivatives
Pyrazole derivatives (e.g., 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles) share synthetic pathways with the target compound’s analogs:
- Antimicrobial Activity : Pyrazole-carbonitriles exhibit MIC values of 8–64 μg/mL against Staphylococcus aureus and Candida albicans (), but the target compound’s efficacy remains untested .
- Synthetic Methods : The target compound’s dihydrobenzo[b][1,4]dioxine carbonyl group likely requires multi-step condensation, contrasting with one-pot pyrazole syntheses () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
